molecular formula C9H16ClNO2 B6184691 rac-(4aR,5S,7aR)-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride CAS No. 2624109-59-5

rac-(4aR,5S,7aR)-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride

Cat. No. B6184691
CAS RN: 2624109-59-5
M. Wt: 205.7
InChI Key:
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Description

The compound “rac-(4aR,7aR)-octahydrofuro [3,4-b]pyridine-4-carboxylic acid” is similar to the one you asked about . It has a molecular weight of 171.2 and is stored at room temperature . It’s a powder form .


Molecular Structure Analysis

The InChI code for “rac-(4aR,7aR)-octahydrofuro [3,4-b]pyridine-4-carboxylic acid” is 1S/C8H13NO3/c10-8 (11)5-1-2-9-7-4-12-3-6 (5)7/h5-7,9H,1-4H2, (H,10,11)/t5?,6-,7+/m0/s1 .


Physical And Chemical Properties Analysis

The compound “rac-(4aR,7aR)-octahydrofuro [3,4-b]pyridine-4-carboxylic acid” is a powder and is stored at room temperature .

Safety and Hazards

The compound “rac-(4aR,7aR)-octahydrofuro [3,4-b]pyridine-4-carboxylic acid” has the following hazard statements: H315, H319, H335 . The precautionary statements are: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(4aR,5S,7aR)-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of a cyclopentene ring, followed by reduction and carboxylation reactions.", "Starting Materials": [ "4-methyl-2-pentanone", "methylamine", "sodium borohydride", "sodium hydroxide", "carbon dioxide", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 4-methyl-2-pentanone with methylamine to form N-methyl-4-methylpentan-2-imine", "Step 2: Reduction of N-methyl-4-methylpentan-2-imine with sodium borohydride to form N-methyl-4-methylpentan-2-amine", "Step 3: Cyclization of N-methyl-4-methylpentan-2-amine with sodium hydroxide to form rac-(4aR,5S,7aR)-octahydro-1H-cyclopenta[c]pyridine", "Step 4: Carboxylation of rac-(4aR,5S,7aR)-octahydro-1H-cyclopenta[c]pyridine with carbon dioxide to form rac-(4aR,5S,7aR)-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid", "Step 5: Formation of rac-(4aR,5S,7aR)-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride by reacting rac-(4aR,5S,7aR)-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid with hydrochloric acid in ethanol" ] }

CAS RN

2624109-59-5

Molecular Formula

C9H16ClNO2

Molecular Weight

205.7

Purity

95

Origin of Product

United States

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